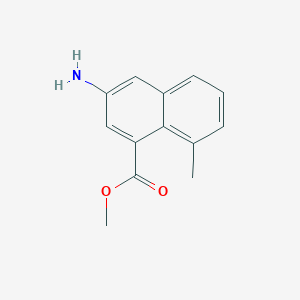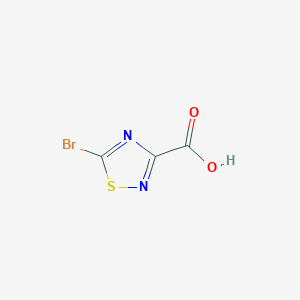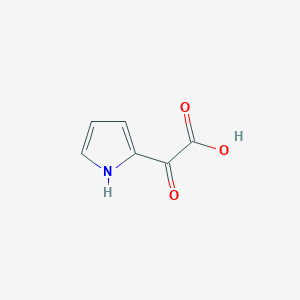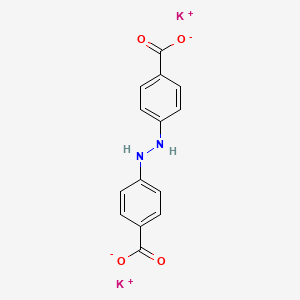![molecular formula C8H4BrF3N2O2S B12839614 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzimidazole core substituted with a bromine atom at the 4-position and a trifluoromethylsulphonyl group at the 6-position. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and reduce production time .
Analyse Des Réactions Chimiques
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can disrupt normal cellular processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole include:
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Lacks the sulphonyl group, resulting in different reactivity and applications.
4-Bromo-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the benzimidazole core, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C8H4BrF3N2O2S |
|---|---|
Poids moléculaire |
329.10 g/mol |
Nom IUPAC |
4-bromo-6-(trifluoromethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O2S/c9-5-1-4(17(15,16)8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
Clé InChI |
NDHODDROMJJEBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=N2)Br)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
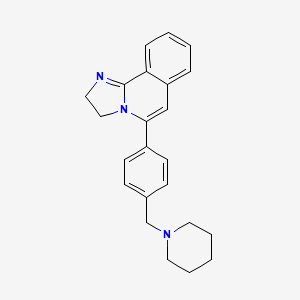


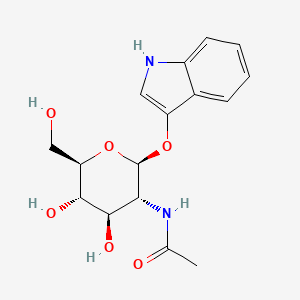

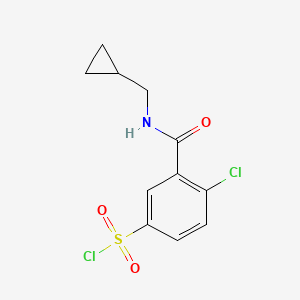
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
